Product packaging for 1-Benzyl-3-Iodopiperidine(Cat. No.:)

1-Benzyl-3-Iodopiperidine

Cat. No.: B7919632
M. Wt: 301.17 g/mol
InChI Key: FHTUIQKEZRUTCA-UHFFFAOYSA-N
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Description

1-Benzyl-3-Iodopiperidine is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The iodine atom at the 3-position of the piperidine ring makes it a versatile building block for constructing more complex molecules via cross-coupling reactions, such as Suzuki or Sonogashira couplings. Meanwhile, the benzyl group attached to the nitrogen atom can influence the compound's steric and electronic properties, making it a subject of interest in the exploration of structure-activity relationships. Researchers utilize this scaffold in the design and development of novel compounds for pharmaceutical and biological screening. As with all such reagents, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety protocols should be followed during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16IN B7919632 1-Benzyl-3-Iodopiperidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-iodopiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTUIQKEZRUTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Benzyl 3 Iodopiperidine

Stereoselective Synthesis of 1-Benzyl-3-Iodopiperidine

Achieving stereocontrol in the synthesis of this compound is crucial for its application in the development of chiral molecules. Methodologies have been developed to access specific enantiomers and diastereomers of this compound.

Enantioselective Routes to (S)-1-Benzyl-3-Iodopiperidine

The enantioselective synthesis of (S)-1-benzyl-3-iodopiperidine is most effectively achieved through the stereospecific conversion of a chiral precursor. A common strategy involves the use of (R)-1-benzyl-3-hydroxypiperidine. The conversion of the hydroxyl group to an iodide can be accomplished with inversion of stereochemistry using methodologies such as the Appel reaction. In this reaction, the alcohol is treated with triphenylphosphine and iodine, which proceeds via an SN2 mechanism, thus inverting the stereocenter at the C-3 position to yield the desired (S)-enantiomer.

Key precursors, such as (S)-1-Boc-3-hydroxypiperidine, can be synthesized with high enantiomeric purity using biocatalysis. For instance, the reduction of N-1-Boc-3-piperidone using ketoreductase enzymes or whole-cell biocatalysts like Baker's yeast can produce the (S)-alcohol with high selectivity. This Boc-protected intermediate can then be N-benzylated and subsequently subjected to a stereoinverting iodination reaction.

Diastereoselective Approaches

Diastereoselective approaches to this compound typically involve the introduction of the iodine atom to a piperidine (B6355638) ring that already contains a stereocenter. The facial selectivity of the iodination reaction is guided by the existing chiral element. While specific examples for the direct diastereoselective iodination of a pre-functionalized 1-benzylpiperidine (B1218667) are not extensively documented in readily available literature, general principles of steric hindrance and directing groups would apply. For instance, a bulky substituent at a neighboring position could direct the incoming iodide to the less hindered face of the molecule.

Strategic Iodination Techniques for Piperidine Scaffolds

The introduction of an iodine atom onto the piperidine ring is a critical step in the synthesis of this compound. Various methods have been employed, ranging from direct iodination to the use of specific iodinating reagents.

Direct Iodination of 1-Benzylpiperidine Precursors

The direct conversion of a C-H bond to a C-I bond in a 1-benzylpiperidine precursor is a challenging yet desirable synthetic strategy. However, methods for the direct iodination of 1-benzyl-3-hydroxypiperidine are more common. The hydroxyl group can be converted to a good leaving group, which is then displaced by an iodide nucleophile. A classic example is the Appel reaction, which utilizes triphenylphosphine and iodine to convert alcohols to alkyl iodides. This reaction is known for its mild conditions and high yields. Another approach involves the use of polymer-supported triphenylphosphine in combination with iodine, which facilitates product purification.

Reagent SystemSubstrateProductKey Features
Triphenylphosphine / Iodine1-Benzyl-3-hydroxypiperidineThis compoundMild conditions, typically high yields, inversion of stereochemistry.
Polymer-supported PPh3 / I2Alcohols (general)Alkyl iodidesSimplified purification.

Reagent-Controlled Iodination (e.g., N-Iodosuccinimide, Iodine)

Reagent-controlled iodination offers a versatile and often milder alternative to direct iodination methods. N-Iodosuccinimide (NIS) is a widely used electrophilic iodinating agent. It can be activated by various catalysts to achieve the iodination of a range of substrates. While specific application of NIS for the direct iodination of the 1-benzylpiperidine C-H bond at the 3-position is not commonly reported, it is a viable reagent for the iodination of activated precursors.

Molecular iodine (I₂) itself can be employed in electrophilic iodination reactions, often in the presence of a base. It is a key component in iodocyclization reactions, which can be a powerful tool for the synthesis of iodinated heterocycles.

Synthesis via Ring-Closing Reactions and Intermediate Functionalization

An alternative and powerful strategy for the synthesis of this compound involves the construction of the piperidine ring through a cyclization reaction that incorporates the iodine atom. Iodocyclization reactions are particularly well-suited for this purpose. These reactions typically involve an intramolecular nucleophilic attack of a nitrogen atom onto an alkene that has been activated by an electrophilic iodine source, such as molecular iodine.

For the synthesis of this compound, a suitable precursor would be a homoallylic amine, such as N-benzyl-pent-4-en-1-amine. Treatment of this substrate with molecular iodine can induce an endo-trig cyclization, where the nitrogen atom attacks the internal carbon of the iodine-activated double bond, leading to the formation of the 3-iodopiperidine (B59508) ring system. The regioselectivity of the cyclization (i.e., formation of a six-membered piperidine ring versus a five-membered pyrrolidine ring) can be influenced by reaction conditions and the nature of the substrate.

Starting MaterialReagentProductReaction Type
N-benzyl-pent-4-en-1-amineIodine (I₂)This compoundIodocyclization

This approach allows for the direct incorporation of the iodine atom during the formation of the heterocyclic ring, offering an efficient route to the target molecule.

Routes Involving Piperidone Intermediates (e.g., 1-Benzyl-3-piperidone)

A primary route to this compound involves the use of 1-benzyl-3-piperidone as a key intermediate. This approach first requires the synthesis of the piperidone, followed by iodination at the α-position to the carbonyl group.

The synthesis of 1-benzyl-3-piperidone hydrochloride can be accomplished through a multi-step sequence starting from N-benzyl glycine ethyl ester. This process involves the reaction with a 4-halogenated ethyl acetate, followed by cyclization and hydrolysis to yield the piperidone acsgcipr.org.

Once 1-benzyl-3-piperidone is obtained, the introduction of the iodine atom at the 3-position can be achieved through the formation of an enolate or enol, followed by trapping with an electrophilic iodine source. Molecular iodine (I₂) is a common reagent for the α-iodination of ketones growingscience.com. The reaction is typically carried out in the presence of a base to facilitate the formation of the enolate intermediate. The general mechanism involves the deprotonation of the α-carbon, followed by nucleophilic attack of the resulting enolate on the iodine molecule.

Table 1: Illustrative Reaction Conditions for α-Iodination of Ketones

Ketone Substrate Reagents Solvent Temperature Yield (%)
Aryl Alkyl Ketones I₂ / H₂O₂ Solvent-free Room Temp. Good

Note: This table presents generalized conditions for the α-iodination of ketones, which are applicable to 1-benzyl-3-piperidone.

Interception of Enamine Intermediates in Lactam Reductive Functionalization

While a direct synthesis of this compound via the interception of enamine intermediates from lactam reductive functionalization is not extensively documented, the reactivity of enamines with iodine provides a plausible synthetic pathway. Enamines, which can be generated from the partial reduction of lactams, are electron-rich alkenes that readily react with electrophiles.

An analogous transformation involves the iodine-mediated annulation of N-cyclopropyl enamines to produce 1,4-dihydropyridine derivatives. In this reaction, molecular iodine facilitates the iodination of the enamine, followed by a ring-opening of the cyclopropyl group and subsequent annulation nih.gov. This demonstrates the principle of reacting enamine intermediates with iodine to form new carbon-iodine bonds and functionalized heterocyclic systems. The application of this principle to enamines derived from N-benzyl-δ-valerolactam could potentially lead to 3-iodopiperidine derivatives.

Preparation from Related Piperidine Derivatives

This compound can also be synthesized from other functionalized piperidine precursors, such as 1-benzyl-3-hydroxypiperidine or 1-benzyl-3-bromopiperidine.

The conversion of 1-benzyl-3-hydroxypiperidine to this compound can be achieved using standard methods for the conversion of alcohols to alkyl iodides. A common method is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine. Other reagent systems, such as cerium(III) chloride heptahydrate and sodium iodide in acetonitrile, provide a mild method for the preparation of iodides from alcohols researchgate.net. 1-Benzyl-3-hydroxypiperidine itself can be synthesized from 3-hydroxypiperidine and benzyl (B1604629) bromide researchgate.net.

Alternatively, a Finkelstein reaction can be employed to convert a 3-bromo or 3-chloro-1-benzylpiperidine derivative to the corresponding 3-iodo compound. This nucleophilic substitution reaction involves treating the alkyl halide with an excess of an iodide salt, such as sodium iodide, typically in a solvent like acetone where the resulting sodium bromide or chloride is insoluble, thus driving the reaction to completion. The precursor, (R)-1-Benzyl-3-bromopiperidine, is a known chiral piperidine derivative, suggesting that this route can also provide access to enantiomerically enriched this compound nih.gov.

Table 2: Synthesis of this compound from Piperidine Derivatives

Starting Material Reagents Reaction Type
1-Benzyl-3-hydroxypiperidine PPh₃, I₂ Appel Reaction
1-Benzyl-3-hydroxypiperidine CeCl₃·7H₂O, NaI Iodination of Alcohol

Sustainable Synthetic Protocols for this compound

In line with the principles of green chemistry, sustainable methods for the synthesis of this compound are of significant interest. These protocols aim to reduce the environmental impact by using safer solvents, minimizing waste, and employing catalytic methods.

Micelle-Enabled Reactions in Aqueous Media

Micellar catalysis has emerged as a powerful tool in green chemistry, enabling organic reactions to be conducted in water, a benign and abundant solvent acsgcipr.org. This technique utilizes surfactants to form micelles in water, creating nano-sized reactors where organic substrates can be concentrated and react efficiently acsgcipr.org.

The synthetic routes to this compound, such as the iodination of 1-benzyl-3-piperidone or the nucleophilic substitution reactions on 3-substituted piperidines, could potentially be adapted to micellar conditions. The use of "designer" surfactants can facilitate the solubilization of non-polar reactants in the aqueous medium, leading to enhanced reaction rates and simplified product isolation acsgcipr.org. While specific examples for the synthesis of this compound in micellar media are not yet prevalent, the general applicability of this technology to a wide range of organic transformations suggests its potential for developing a greener synthesis of the target compound. For instance, the oxidation of benzyl alcohol has been efficiently catalyzed in a mixed micellar system, significantly reducing reaction times researchgate.netrsc.org.

Catalytic Hydrogenation Approaches for Piperidine Ring Formation

The formation of the piperidine ring is a crucial step in the synthesis of this compound. Catalytic hydrogenation of a corresponding N-benzyl-3-iodopyridinium salt represents a direct and atom-economical approach to the saturated heterocyclic core.

The asymmetric hydrogenation of N-activated pyridinium salts has been successfully employed to produce chiral piperidines with high enantioselectivity. Iridium-based catalysts, in particular, have shown great efficacy in the hydrogenation of 2-substituted pyridinium salts rsc.org. The activation of the pyridine ring by N-benzylation is key to overcoming the aromatic stabilization energy and preventing catalyst deactivation rsc.org.

A typical procedure involves the hydrogenation of the N-benzyl-pyridinium salt under a hydrogen atmosphere in the presence of a chiral iridium catalyst rsc.org. The reaction conditions, such as solvent, pressure, and temperature, are optimized to achieve high conversion and enantioselectivity.

Table 3: Representative Conditions for Asymmetric Hydrogenation of N-Benzyl-Pyridinium Salts

Substrate Catalyst System Solvent H₂ Pressure Temperature Yield (%) ee (%)

Note: This table illustrates typical conditions for the asymmetric hydrogenation of a model N-benzyl-pyridinium salt, which are in principle applicable to an N-benzyl-3-iodopyridinium precursor.

Reactivity and Chemical Transformations of 1 Benzyl 3 Iodopiperidine

Nucleophilic Substitution Reactions at the Iodinated Position

The carbon-iodine bond in 1-benzyl-3-iodopiperidine is susceptible to nucleophilic attack, allowing for the displacement of the iodide leaving group. This reactivity is fundamental to the functionalization of the piperidine (B6355638) core.

A prominent example of nucleophilic substitution at the 3-position is the reaction with sodium azide (B81097) to form 1-benzyl-3-azidopiperidine. This transformation is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). The azide anion (N₃⁻) acts as a potent nucleophile, displacing the iodide ion in an Sₙ2 reaction. This reaction is a valuable method for introducing a nitrogen-containing functional group that can be further elaborated, for instance, through reduction to an amine or by participation in cycloaddition reactions. The synthesis of benzyl (B1604629) azides from benzyl halides is a well-established and efficient process, often proceeding in high yields rsc.orgyoutube.com. While specific data for this compound is not detailed in the provided sources, the principles of this reaction are broadly applicable to alkyl halides.

A general procedure for the synthesis of benzyl azides involves dissolving the corresponding benzyl halide in DMF, followed by the addition of sodium azide. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution rsc.org. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the product can be isolated by extraction and purified by column chromatography rsc.org.

Table 1: Representative Conditions for Nucleophilic Azide Substitution

ReactantReagentSolventTemperatureProduct
Benzyl bromideSodium azideDMFRoom TempBenzyl azide

This table illustrates a general reaction for a similar substrate, highlighting the typical reagents and conditions.

Beyond the use of azide, the iodinated position of this compound is amenable to reaction with a wide array of other nucleophiles. Aliphatic nucleophilic substitution is a fundamental class of reactions where a nucleophile replaces a leaving group on an sp³ hybridized carbon atom libretexts.orgcsbsju.edu. In the case of this compound, the carbon bearing the iodine is such an electrophilic center.

A variety of nucleophiles can be employed to generate a diverse library of 3-substituted piperidines. These can include:

Oxygen nucleophiles: Alkoxides and phenoxides can be used to form ethers.

Sulfur nucleophiles: Thiolates are effective for the synthesis of thioethers.

Carbon nucleophiles: Cyanide, enolates, and organocuprates can be used to form new carbon-carbon bonds.

The choice of nucleophile, solvent, and reaction conditions can influence the efficiency and outcome of the substitution reaction. The principles governing these reactions are well-established in the field of organic chemistry and allow for the rational design of synthetic routes to target molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient method for the functionalization of alkyl halides. Specifically, the coupling of 3- and 4-iodopiperidines with Grignard reagents has been successfully demonstrated nih.gov. While the cited research focuses on N-Boc protected iodopiperidines, the methodology is applicable to N-benzyl analogues.

In a typical reaction, a cobalt salt, such as cobalt(II) chloride, is used as a catalyst in the presence of a ligand. The reaction of an iodopiperidine with an aryl or alkyl Grignard reagent (R-MgBr) leads to the formation of a new carbon-carbon bond at the 3-position of the piperidine ring nih.govnih.gov. These reactions are often chemoselective and can proceed under mild conditions nih.govnih.gov. Mechanistic studies have suggested the involvement of radical intermediates in these cobalt-catalyzed processes nih.gov. The versatility of Grignard reagents allows for the introduction of a wide range of aryl and alkyl groups.

Table 2: Cobalt-Catalyzed Cross-Coupling of 3-Iodopiperidines with Grignard Reagents

SubstrateGrignard ReagentCatalystProductYield
N-Boc-3-iodopiperidinePhenylmagnesium bromideCoCl₂N-Boc-3-phenylpiperidine88%
N-Boc-3-iodopiperidinem-Methoxyphenylmagnesium bromideCoCl₂N-Boc-3-(m-methoxyphenyl)piperidine88%

Data adapted from research on N-Boc-3-iodopiperidine, demonstrating the efficacy of this catalytic system. nih.gov

Nickel-catalyzed reductive cross-coupling reactions provide another powerful avenue for the derivatization of this compound. These reactions typically involve the coupling of two different electrophiles, such as an alkyl halide and an aryl halide, in the presence of a nickel catalyst and a stoichiometric reductant nih.govorganic-chemistry.org.

This methodology allows for the formation of a carbon-carbon bond between the sp³-hybridized carbon of the piperidine ring and an sp²-hybridized carbon of an aryl or vinyl group. The reaction scope is broad, and various functional groups are tolerated. The use of mixed phosphine/N-heterocyclic carbene (NHC) Ni(II) complexes as catalyst precursors has been shown to be effective in the reductive cross-coupling of benzyl chlorides with aryl chlorides or fluorides nih.govorganic-chemistry.org. This suggests that similar catalytic systems could be successfully applied to this compound.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the construction of carbon-carbon bonds. The Stille reaction, which involves the coupling of an organotin compound with an organic halide, is a prominent example libretexts.orgwikipedia.org.

In the context of this compound, a palladium-catalyzed stannylation reaction would involve the coupling of the iodopiperidine with an organostannane reagent, such as hexabutylditin, in the presence of a palladium catalyst. This reaction would yield a 3-stannylpiperidine derivative. Such compounds are valuable precursors for radiolabeling, as the tin moiety can be readily replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) or other halogens. The Stille coupling is known for its tolerance of a wide range of functional groups and its reliability in complex molecule synthesis wiley-vch.de. The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the coupled product and regenerate the catalyst wikipedia.org.

Derivatization Strategies and Functional Group Interconversions of this compound

The chemical scaffold of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into transformations involving the benzyl moiety and reactions occurring at the piperidine nitrogen atom. Such derivatization strategies are crucial for exploring the structure-activity relationships of molecules based on this framework.

Modification of the Benzyl Moiety

The benzyl group of this compound is amenable to various chemical transformations, primarily involving the aromatic ring and the benzylic position. These modifications allow for the introduction of a wide array of functional groups, which can significantly alter the compound's physicochemical properties.

Electrophilic Aromatic Substitution:

The benzene ring of the benzyl group can undergo electrophilic aromatic substitution (EAS) reactions. The N-benzylpiperidine group is generally considered an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen atom. However, the reaction conditions, particularly the acidity, can influence the reactivity and regioselectivity, as protonation of the piperidine nitrogen would render the group deactivating.

Common electrophilic aromatic substitution reactions that can be applied to the benzyl moiety include:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid side reactions. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: The incorporation of halogen atoms (e.g., -Cl, -Br) onto the aromatic ring can be accomplished using elemental halogens in the presence of a Lewis acid catalyst, such as iron(III) bromide for bromination.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively. Friedel-Crafts alkylation involves the reaction with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride youtube.comuci.edu. Friedel-Crafts acylation, which introduces a ketone functionality, is performed with an acyl chloride or anhydride and a Lewis acid catalyst youtube.comkhanacademy.orgsigmaaldrich.com. The resulting ketone can be a precursor for a variety of other functional groups.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Benzyl Moieties

Reaction TypeReagents and ConditionsExpected Product(s)
Nitration Concentrated HNO₃, Concentrated H₂SO₄, 0-10 °CMixture of ortho- and para-nitrobenzyl derivatives
Bromination Br₂, FeBr₃, darkMixture of ortho- and para-bromobenzyl derivatives
Friedel-Crafts Acylation RCOCl, AlCl₃, followed by H₂O workupMixture of ortho- and para-acylbenzyl derivatives

Note: The table provides generalized conditions. Specific substrates may require optimization of reaction parameters.

Reactions at the Benzylic Position:

The benzylic carbon of the 1-benzyl group is susceptible to radical halogenation, most commonly bromination, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxide khanacademy.org. This reaction introduces a halogen at the benzylic position, which can then be displaced by various nucleophiles to introduce a range of functionalities.

Reactions at the Piperidine Nitrogen Atom

The tertiary amine of the piperidine ring in this compound is a key site for derivatization, allowing for N-alkylation, N-acylation, and quaternization.

N-Alkylation and N-Acylation:

While the nitrogen atom in the parent compound is already substituted with a benzyl group, this group can be cleaved under certain conditions (debenzylation) to yield the secondary amine, 3-iodopiperidine (B59508). This secondary amine can then be subjected to a variety of N-alkylation and N-acylation reactions to introduce different substituents.

N-Alkylation: The introduction of new alkyl groups can be achieved by reacting the secondary amine with alkyl halides in the presence of a base to neutralize the hydrohalic acid formed researchgate.netchemicalforums.com. Reductive amination with aldehydes or ketones is another common method for N-alkylation.

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or anhydrides, often in the presence of a base like triethylamine or pyridine, to form amides semanticscholar.orgtandfonline.com. This reaction is a versatile method for introducing a carbonyl functionality linked to the nitrogen atom.

Quaternization:

The tertiary nitrogen of this compound can react with alkyl halides to form quaternary ammonium salts researchgate.net. This reaction, known as the Menshutkin reaction, involves the direct alkylation of the tertiary amine. The quaternization introduces a permanent positive charge on the nitrogen atom, which significantly alters the molecule's properties, such as its solubility and biological activity. The choice of the alkylating agent allows for the introduction of a wide variety of alkyl or substituted alkyl groups.

Table 2: Examples of Reactions at the Piperidine Nitrogen Atom

Reaction TypeSubstrateReagents and ConditionsProduct
N-Alkylation 3-IodopiperidineR-X (Alkyl Halide), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)1-Alkyl-3-iodopiperidine
N-Acylation 3-IodopiperidineRCOCl (Acyl Chloride), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)1-Acyl-3-iodopiperidine
Quaternization This compoundR-X (Alkyl Halide), Solvent (e.g., Acetonitrile), Heat1-Benzyl-1-alkyl-3-iodopiperidinium Halide

Note: The table provides generalized conditions and product types. Specific reactants and conditions will influence the outcome and yield of the reactions.

1 Benzyl 3 Iodopiperidine As a Key Synthetic Intermediate

Precursor for Elaborated Piperidine (B6355638) Architectures

The presence of an iodine atom at the 3-position of the 1-benzylpiperidine (B1218667) framework provides a crucial site for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of diverse and highly functionalized piperidine structures. While the N-benzyl protecting group can sometimes present challenges in certain catalytic reactions due to potential coordination with the metal center, the C-I bond is a versatile functional group for various cross-coupling reactions. mdpi.com

Research has more extensively documented the reactions of the analogous N-Boc-3-iodopiperidine, which undergoes efficient cross-coupling with a range of Grignard reagents. mdpi.com These reactions, typically catalyzed by cobalt salts, allow for the introduction of various aryl substituents at the 3-position of the piperidine ring, leading to the formation of 3-arylpiperidines in good to excellent yields. mdpi.com Although direct examples with the N-benzyl analogue are less common in the literature, the underlying reactivity of the 3-iodopiperidine (B59508) core is well-established.

For instance, cobalt-catalyzed cross-coupling reactions of N-Boc-3-iodopiperidine with different aryl Grignard reagents have been shown to proceed efficiently. mdpi.com Lowering the reaction temperature has been found to be critical for achieving selective transformations and high yields of the desired 3-arylated products. mdpi.com

Table 1: Cobalt-Catalyzed Arylation of N-Boc-3-Iodopiperidine with Aryl Grignard Reagents

Entry Aryl Grignard Reagent Product Yield (%)
1 Phenylmagnesium bromide N-Boc-3-phenylpiperidine 88
2 4-Methylphenylmagnesium bromide N-Boc-3-(p-tolyl)piperidine 94
3 4-Methoxyphenylmagnesium bromide N-Boc-3-(4-methoxyphenyl)piperidine 85
4 4-Fluorophenylmagnesium bromide N-Boc-3-(4-fluorophenyl)piperidine 81
5 2-Thienylmagnesium bromide N-Boc-3-(thiophen-2-yl)piperidine 75
6 3-Pyridylmagnesium bromide N-Boc-3-(pyridin-3-yl)piperidine 47-57

Data sourced from Gonnard et al., 2018. mdpi.com

These examples with the N-Boc protected analogue underscore the potential of 3-iodopiperidines, including 1-Benzyl-3-Iodopiperidine, as precursors to complex piperidine architectures. The resulting 3-substituted piperidines are valuable scaffolds for further functionalization in the pursuit of novel chemical entities. snnu.edu.cnnih.gov

Building Block in the Assembly of Bioactive Heterocyclic Compounds

The 3-iodopiperidine scaffold is a valuable building block in the synthesis of bioactive heterocyclic compounds. unifi.it The ability to introduce diverse substituents at the 3-position via cross-coupling reactions makes it a key intermediate in the construction of pharmacologically active molecules. mdpi.comacs.org

A notable example is the synthesis of the antipsychotic agent (±)-preclamol. mdpi.comnih.gov The key step in a concise synthesis of this compound involves the cobalt-catalyzed cross-coupling of N-Boc-3-iodopiperidine with m-methoxyphenylmagnesium bromide. mdpi.com This reaction efficiently installs the required 3-(m-methoxyphenyl)piperidine core structure. Subsequent deprotection of the amine and reductive amination, followed by cleavage of the methoxy (B1213986) ether, affords (±)-preclamol. mdpi.com

While this specific synthesis utilizes the N-Boc protected intermediate, it highlights the strategic importance of the 3-iodopiperidine core, and by extension this compound, in accessing complex bioactive molecules. The piperidine motif is prevalent in a wide range of pharmaceuticals, and the ability to functionalize it at the 3-position is a powerful tool in drug discovery. mdpi.comsnnu.edu.cn

Role in the Synthesis of Preclinical Chemical Probes

Chemical probes are essential tools for studying biological processes and for the identification and validation of new drug targets. nih.govfrontiersin.orgljmu.ac.uk These molecules typically contain a ligand for a specific biological target, a reactive group for covalent modification, and a reporter tag for detection. frontiersin.org Functionalized heterocyclic scaffolds, such as piperidines, are often employed as the core structure for the development of such probes. nih.govnih.gov

This compound represents a potential starting point for the synthesis of preclinical chemical probes. The iodine atom serves as a versatile handle for introducing either a photoreactive group for covalent labeling or a terminal alkyne or azide (B81097) for bioorthogonal "click" chemistry applications. nih.govljmu.ac.uk These modifications would allow the piperidine scaffold to be transformed into a probe for target engagement and proteomic studies.

The modular nature of chemical probe synthesis allows for the systematic variation of the ligand, reactive group, and reporter tag to optimize probe performance. frontiersin.org The this compound scaffold could be elaborated through cross-coupling reactions to introduce a specific ligand, while the iodo-group could be converted to other functionalities suitable for probe construction. Although specific examples detailing the use of this compound in the synthesis of chemical probes are not extensively reported, its chemical nature makes it a plausible and valuable building block for such applications in chemical biology and drug discovery.

Radiolabeling Methodologies for 1 Benzyl 3 Iodopiperidine and Analogs

Indirect Radioiodination Approaches via Organometallic Intermediates

Indirect radioiodination methods involve the synthesis of a non-iodinated precursor molecule which is then converted to the desired radioiodinated compound. Organometallic intermediates, particularly organotin compounds, are frequently employed for this purpose due to their reliable and high-yield conversion to the corresponding radioiodinated analogues. nih.gov

A prominent indirect method for the radioiodination of compounds structurally related to 1-benzyl-3-iodopiperidine involves a two-step process: palladium-catalyzed stannylation followed by oxidative iododestannylation. nih.gov This approach is favored for its high radiochemical yields and the ability to produce compounds with high specific activity. scispace.com

The initial step involves the synthesis of a trialkylstannyl precursor, such as 1-benzyl-3-(tri-n-butylstannyl)piperidine. This is typically achieved through a palladium-catalyzed reaction between a suitable piperidine (B6355638) derivative and a distannane reagent. nih.govnih.gov While specific literature on the stannylation of 1-benzyl-3-halopiperidine is scarce, the general methodology is well-established for a variety of substrates, including those with sensitive functional groups. nih.gov The reaction conditions are generally mild, often proceeding at room temperature in an open flask. nih.gov

Once the organotin precursor is obtained and purified, it is subjected to oxidative iododestannylation to introduce the radioiodine. This reaction involves treating the stannylated compound with a source of radioactive iodide (e.g., Na[¹²⁵I]) in the presence of an oxidizing agent. nih.govmdpi.com Common oxidizing agents include chloramine-T, Iodogen®, and peracetic acid. mdpi.com The choice of oxidant can significantly impact the radiochemical yield (RCY) and the formation of byproducts. mdpi.com For instance, while chloramine-T is effective, it can sometimes lead to chlorinated impurities. mdpi.com Peracetic acid has been shown to provide high RCY and radiochemical purity (RCP) for sensitive substrates. mdpi.com

The general scheme for this process is as follows:

Stannylation: A suitable precursor is reacted with a tin reagent in the presence of a palladium catalyst to form the organotin intermediate.

Radioiodination (Iododestannylation): The purified organotin precursor is reacted with a radioiodide and an oxidizing agent to yield the final radioiodinated product.

While this method is robust, a significant drawback is the potential for contamination of the final product with toxic organotin residues, which necessitates careful purification. nih.gov

Table 1: Examples of Radioiodination via Iododestannylation for Piperidine Analogs

PrecursorRadiochemical Yield (RCY)Radiochemical Purity (RCP)Specific ActivityReference
(+)-2-[4-(4-tributylstannylphenyl)piperidino]cyclohexanol87% ([¹²⁵I]) / 83% ([¹³¹I])>99%Not Reported nih.gov
(N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide71-86%Not ReportedHigh scispace.com
N-succinimidyl-3-(tributylstannyl)benzoate>70%>99%Not Reported mdpi.com

Direct Radioiodination Methods

Direct radioiodination involves the direct substitution of an atom or group on the target molecule with a radioiodine atom in a single step. These methods are often simpler and avoid the use of toxic precursors like organotins. researchgate.net However, for a compound like this compound, where the iodine is attached to a saturated carbon atom (sp³-hybridized), direct methods can be challenging.

Direct electrophilic radioiodination is a common technique, but it typically requires an activated aromatic ring (e.g., a phenol (B47542) or aniline) for efficient substitution. nih.gov For non-activated C(sp³)-H bonds, direct iodination is generally difficult due to the unfavorable thermodynamics. ethz.ch

Another direct approach is halogen exchange, where a non-radioactive halogen (like bromine or chlorine) is replaced by a radioiodine isotope. researchgate.netnih.gov This nucleophilic substitution reaction can be facilitated by catalysts such as copper salts. mdpi.comnih.gov However, the success of this method is highly dependent on the specific substrate and reaction conditions.

For this compound, a direct radioiodination would likely involve an isotopic exchange reaction, where a non-radioactive ¹²⁷I atom is swapped for a radioactive isotope like ¹²³I, ¹²⁵I, or ¹³¹I. These exchange reactions often require elevated temperatures and can result in products with lower specific activity due to the presence of the non-radioactive carrier. google.com

Chemical Aspects of Radiolabeled Compound Stability and Specific Activity

The chemical stability of a radiolabeled compound is paramount for its use in imaging, as decomposition can lead to the accumulation of radioactivity in non-target tissues and poor image quality. A significant challenge with this compound is the inherent instability of the C(sp³)-I bond compared to a C(sp²)-I bond (iodine on an aromatic ring). researchgate.net The C(sp³)-I bond is generally more susceptible to in vivo deiodination, where the radioiodine is cleaved from the molecule. researchgate.net

The rate of deiodination can be influenced by several factors, including the molecular structure and the biological environment. For some compounds, the presence of bulky neighboring groups can sterically hinder the enzymatic or chemical processes that lead to deiodination.

Specific activity is a measure of the amount of radioactivity per unit mass of a compound (often expressed in GBq/µmol or Ci/mmol). google.comresearchgate.net High specific activity is crucial for receptor-based imaging agents, as it ensures that a low mass of the compound can be administered to minimize potential pharmacological effects while still providing a strong enough signal for detection. google.com Indirect radioiodination methods, such as the iododestannylation of a tin precursor, are generally preferred for producing high specific activity compounds because they can be performed under "no-carrier-added" conditions, meaning no stable ¹²⁷I is intentionally added. nih.gov In contrast, isotopic exchange methods inherently result in lower specific activity products due to the large excess of the non-radioactive precursor. google.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

In ¹H NMR, the protons of the benzyl (B1604629) group would typically appear as a multiplet in the aromatic region (approximately 7.2-7.4 ppm). The benzylic protons (CH₂) attached to the piperidine (B6355638) nitrogen would likely resonate as a singlet or a pair of doublets around 3.5-3.8 ppm. The protons on the piperidine ring itself would exhibit complex splitting patterns in the aliphatic region (typically 1.5-3.5 ppm) due to spin-spin coupling. The proton on the carbon bearing the iodine atom (C3-H) would be expected to show a distinct chemical shift, influenced by the electronegativity of the iodine.

In ¹³C NMR, distinct signals would confirm the presence of all carbon atoms. The aromatic carbons of the benzyl group would be found between 127 and 138 ppm. The benzylic carbon would resonate around 60-65 ppm. The carbons of the piperidine ring would appear in the 20-60 ppm range, with the carbon attached to the iodine (C-I) exhibiting a shift at the lower end of this range due to the heavy atom effect.

For the analog (2S,3R)-1-Benzyl-3-iodopiperidine-2-carbonitrile, specific chemical shifts have been reported, which are invaluable for predicting the values for the target compound. ntu.edu.sg NMR is also crucial for determining stereochemistry, as demonstrated in studies of related compounds where the diastereomeric ratio was confirmed to be greater than 99:1 by ¹H NMR analysis. ntu.edu.sg The coupling constants between protons on the piperidine ring can help establish their relative positions (axial or equatorial) and thus the conformation of the ring, which is typically a chair form.

Table 1: Representative ¹H NMR Data for a Related Piperidine Derivative (Data for (2S,3R)-1-Benzyl-3-iodopiperidine-2-carbonitrile) ntu.edu.sg

Chemical Shift (δ) ppm Multiplicity Assignment
7.27 - 7.44 m Aromatic protons (C₆H₅)
3.85 s Benzylic proton
3.77 d Benzylic proton

Table 2: Representative ¹³C NMR Data for a Related Piperidine Derivative (Data for (2S,3R)-1-Benzyl-3-iodopiperidine-2-carbonitrile) ntu.edu.sg

Chemical Shift (δ) ppm Assignment
136.5 - 127.6 Aromatic carbons
112.1 Nitrile carbon (C≡N)
63.4 Benzylic carbon (N-CH₂)
60.2, 47.9 Piperidine ring carbons
38.2 Piperidine ring carbon

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confirmation of the molecular formula. For the related compound (2S,3R)-1-Benzyl-3-iodopiperidine-2-carbonitrile, the calculated mass for the protonated molecule [M+H]⁺ (C₁₃H₁₆IN₂) was 327.0358, with the found mass being 327.0356, confirming its elemental composition. ntu.edu.sg A similar analysis for 1-Benzyl-3-iodopiperidine (C₁₂H₁₆IN) would be expected to yield a precise mass that validates its molecular formula.

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would be expected to follow predictable pathways based on its structure. Key fragmentation processes would include:

Loss of the Iodine Atom: The carbon-iodine bond is relatively weak and prone to cleavage, which would result in a prominent peak corresponding to the loss of an iodine radical (·I), with a mass of 127 Da.

Formation of a Benzyl or Tropylium (B1234903) Cation: A characteristic fragmentation pathway for N-benzyl compounds is the cleavage of the C-N bond to form a stable benzyl cation (C₇H₇⁺) at m/z 91. This ion can also rearrange to the even more stable tropylium cation.

Alpha-Cleavage: The piperidine ring can undergo alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. This results in the formation of various charged fragments, providing information about the substitution pattern on the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show a combination of characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group would appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the piperidine and benzylic methylene (B1212753) groups would be observed in the range of 2800-3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations for the benzyl group would be visible in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond would be expected in the fingerprint region, typically around 1000-1200 cm⁻¹.

C-I Stretching: The carbon-iodine bond vibration would appear at lower wavenumbers, typically in the range of 500-600 cm⁻¹, though this region is often complex.

In the reported spectrum for the analog (2S,3R)-1-Benzyl-3-iodopiperidine-2-carbonitrile, a sharp, strong absorption band characteristic of the nitrile group (ν(C≡N)) was observed at 2222 cm⁻¹, which confirms the presence of this functional group in that specific molecule. ntu.edu.sg

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry.

While a crystal structure for this compound itself has not been reported in the searched literature, the structure of the closely related derivative, (2S,3R)-1-Benzyl-3-iodopiperidine-2-carbonitrile, has been confirmed by single-crystal X-ray analysis. ntu.edu.sg This analysis provides a robust model for the expected solid-state conformation of this compound. The analysis of the analog revealed that the piperidine ring adopts a stable chair conformation. ntu.edu.sg In such a conformation, substituents can occupy either axial or equatorial positions. The crystallographic data for the analog would definitively show the relative stereochemistry of the iodo and cyano groups, confirming their spatial relationship. ntu.edu.sg By extension, it is highly probable that this compound also adopts a chair conformation in the solid state, with the bulky benzyl and iodo substituents likely occupying equatorial positions to minimize steric hindrance.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net For 1-Benzyl-3-Iodopiperidine, DFT calculations can provide valuable information about its molecular geometry, electronic stability, and reactivity. researchgate.net

Molecular Geometry and Electronic Properties:

DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-31G+(d,p), can be employed to determine the optimized molecular structure of this compound. nih.gov These calculations would likely reveal the preferred conformation of the piperidine (B6355638) ring, which is typically a chair conformation, and the orientation of the benzyl (B1604629) and iodo substituents. nih.gov The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data if available.

The electronic properties of the molecule can be further understood by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the piperidine nitrogen and the aromatic benzyl ring, while the LUMO would likely be centered around the carbon-iodine bond, indicating its susceptibility to nucleophilic attack.

Reactivity Descriptors:

Global reactivity descriptors derived from DFT calculations, such as chemical hardness, softness, electrophilicity index, and chemical potential, can provide quantitative measures of the molecule's reactivity. nih.gov These parameters help in predicting how this compound would interact with other chemical species. The molecular electrostatic potential (MEP) map is another useful tool that visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. nih.gov In this compound, the region around the iodine atom is expected to have a positive electrostatic potential, making it an electrophilic center.

A representative table of calculated electronic properties for a similar N-benzylpiperidine derivative is shown below to illustrate the type of data that can be obtained.

PropertyCalculated Value
HOMO Energy (eV)-5.8
LUMO Energy (eV)-0.5
HOMO-LUMO Gap (eV)5.3
Chemical Hardness (η)2.65
Chemical Potential (μ)-3.15
Electrophilicity Index (ω)1.87

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations can provide detailed insights into its conformational flexibility and the interactions between different parts of the molecule.

The piperidine ring in this compound can exist in various conformations, with the chair form being the most stable. nih.gov However, twist-boat conformations can also be present, and the energy barrier between these forms can be explored through MD simulations. nih.govrsc.org The orientation of the bulky benzyl group on the nitrogen atom and the iodine atom at the 3-position will significantly influence the conformational preferences of the piperidine ring.

MD simulations can be used to calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms in the molecule. researchgate.net These parameters provide information about the structural stability and flexibility of different regions of the molecule. researchgate.net For instance, the benzyl group is expected to exhibit higher flexibility compared to the more rigid piperidine ring.

The conformational landscape of this compound can be explored by running long-timescale MD simulations in an explicit solvent environment. researchgate.net This allows for the observation of conformational transitions and the determination of the relative populations of different conformers at a given temperature. The results of such simulations can be visualized through trajectory analysis, providing a dynamic picture of the molecule's behavior.

A summary of expected conformational states and their relative energies is presented in the table below.

ConformationRelative Energy (kcal/mol)Key Dihedral Angles
Chair (Equatorial Iodo)0.0C2-C3-C4-C5: ~55°
Chair (Axial Iodo)~1.5 - 2.5C2-C3-C4-C5: ~55°
Twist-Boat> 5.0Complex

Note: These are estimated values based on conformational analysis of substituted piperidines and are for illustrative purposes.

Mechanistic Studies of Key Reactions Involving this compound

Computational chemistry can be instrumental in elucidating the mechanisms of chemical reactions involving this compound. A key reaction of interest is the nucleophilic substitution at the carbon atom bearing the iodine substituent.

The C-I bond in this compound is a potential site for nucleophilic attack. wikipedia.org The iodine atom is a good leaving group, facilitating substitution reactions. nih.gov Computational methods can be used to model the reaction pathway of a nucleophile attacking the C3 carbon of the piperidine ring.

DFT calculations can be used to locate the transition state structures for nucleophilic substitution reactions, such as S_N1 and S_N2 pathways. wikipedia.org By calculating the activation energies for these pathways, it is possible to predict the most likely reaction mechanism. libretexts.org For a secondary alkyl iodide like this compound, both S_N1 and S_N2 mechanisms could be competitive, and computational studies can help to distinguish between them under different reaction conditions. wikipedia.org

The reaction mechanism can be influenced by the nature of the nucleophile, the solvent, and the stereochemistry of the substrate. Theoretical calculations can model these effects and provide a detailed understanding of the factors that control the reactivity and selectivity of the reaction. For example, the role of the piperidine nitrogen in influencing the reaction mechanism, either through electronic effects or by acting as an internal base, can be investigated.

A hypothetical reaction coordinate diagram for a nucleophilic substitution reaction is shown below to illustrate the insights that can be gained from mechanistic studies.

Reaction CoordinateEnergy (kcal/mol)Structure
Reactants0This compound + Nucleophile
Transition State20 - 25[Nucleophile---C3---I] complex
Products-103-Substituted-1-Benzylpiperidine + Iodide ion

Note: The energy values are hypothetical and for illustrative purposes only.

Emerging Research Directions and Prospects for 1 Benzyl 3 Iodopiperidine Research

Development of Novel and Environmentally Benign Synthetic Pathways

The chemical industry's increasing focus on sustainability has spurred the development of green synthetic methodologies for valuable chemical intermediates. nih.govresearchgate.netfigshare.com In the context of 1-Benzyl-3-iodopiperidine, researchers are actively seeking to replace traditional, often hazardous, synthetic routes with more environmentally friendly alternatives. Key areas of investigation include the use of non-toxic catalysts, solvent-free reaction conditions, and multicomponent reactions that enhance atom economy. rasayanjournal.co.inajchem-a.com

One promising approach involves the application of biocatalysis, where enzymes are employed to perform specific chemical transformations with high selectivity and under mild conditions. For instance, the use of transaminases in hybrid bio-organocatalytic cascades has shown potential for the synthesis of chiral piperidine (B6355638) derivatives. nih.gov Such strategies could be adapted for the asymmetric synthesis of this compound, providing access to enantiomerically pure forms of the compound for pharmaceutical applications.

Furthermore, advancements in catalytic systems, such as the use of nanomaterials, are being explored to improve the efficiency and recyclability of catalysts in piperidine synthesis. ajchem-a.com These innovative approaches not only reduce the environmental impact of the synthesis but also offer economic advantages by minimizing waste and energy consumption.

Table 1: Comparison of Traditional and Emerging Synthetic Approaches for Piperidine Derivatives
ParameterTraditional MethodsEmerging Green Methods
CatalystsOften based on heavy or toxic metalsBiocatalysts, organocatalysts, non-toxic metal catalysts
SolventsUse of volatile and hazardous organic solventsSolvent-free conditions, use of green solvents (e.g., water, ionic liquids)
Reaction TypeMulti-step syntheses with intermediate isolationOne-pot, multicomponent, and cascade reactions
Atom EconomyOften low, with significant byproduct formationHigh, minimizing waste
Energy ConsumptionTypically requires high temperatures and pressuresMilder reaction conditions, often at room temperature

Exploration of New Chemical Transformations and Cascade Reactions

The presence of a reactive carbon-iodine bond in this compound makes it an ideal substrate for a variety of chemical transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.netorganic-chemistry.orgosti.govfigshare.com Researchers are actively exploring its potential in well-established reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce diverse functional groups at the 3-position of the piperidine ring. This opens up avenues for the synthesis of a wide array of novel piperidine derivatives with potential applications in medicinal chemistry and materials science. researchgate.netnih.govnih.gov

A particularly exciting area of research is the design of cascade reactions that leverage the reactivity of the C-I bond to construct complex molecular architectures in a single synthetic operation. nih.govmdpi.com For example, a palladium-catalyzed process could initiate with the coupling of an alkyne to the 3-position, followed by an intramolecular cyclization involving the benzyl (B1604629) group or the piperidine nitrogen. Such cascade reactions offer a powerful strategy for the rapid and efficient synthesis of polycyclic and structurally diverse molecules.

The development of organocatalytic cascade reactions also presents a promising frontier. nih.govmdpi.com These metal-free transformations can provide access to novel heterocyclic scaffolds and contribute to the development of more sustainable synthetic methods.

Table 2: Potential Cross-Coupling Reactions of this compound
Reaction NameCoupling PartnerResulting BondPotential Applications
Suzuki CouplingOrganoboron ReagentC-CSynthesis of aryl- or vinyl-substituted piperidines
Sonogashira CouplingTerminal AlkyneC-C (sp)Introduction of alkynyl functionalities for further elaboration
Heck CouplingAlkeneC-CFormation of alkenyl-substituted piperidines
Buchwald-Hartwig AminationAmineC-NSynthesis of 3-amino-piperidine derivatives
Stille CouplingOrganotin ReagentC-CFormation of complex carbon skeletons

Expansion of Applications in Complex Molecular Synthesis and Materials Science

The unique structural features of this compound make it a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The piperidine scaffold is a common motif in a vast number of pharmaceuticals, and the ability to functionalize the 3-position via the iodo group provides a versatile handle for the introduction of various pharmacophores. researchgate.netnih.govnih.gov Its derivatives are being investigated for a range of therapeutic targets.

Beyond its traditional role in medicinal chemistry, emerging research is exploring the application of this compound and its derivatives in the field of materials science. The incorporation of the piperidine moiety into polymeric structures can impart desirable properties such as improved solubility, thermal stability, and charge transport characteristics.

For instance, piperidinium-functionalized polymers are being investigated as anion exchange membranes for fuel cells. rsc.org The quaternization of the piperidine nitrogen in derivatives of this compound could lead to the development of novel materials for this application. Furthermore, the synthesis of conductive polymers incorporating the piperidine unit is another area of active research. researchgate.netresearchgate.netmdpi.com The ability to tune the electronic properties of these materials through functionalization at the 3-position could lead to the development of novel organic semiconductors and materials for organic light-emitting diodes (OLEDs). researchgate.netnih.govresearchgate.netnih.govjmaterenvironsci.com The functionalization of materials like graphene quantum dots with piperidine derivatives has also been shown to create efficient catalysts. acgpubs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.